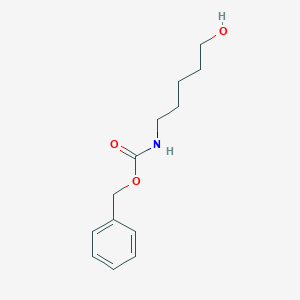

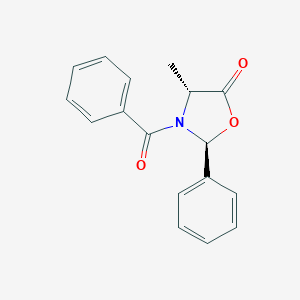

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy

Übersicht

Beschreibung

Research in the field of fluoro-dinitroanilino derivatives and related compounds primarily focuses on understanding their molecular structure, synthesis, and potential applications in medicinal chemistry and materials science. These compounds, due to their unique structural features and functional groups, exhibit a wide range of chemical and physical properties that make them of interest in various scientific disciplines.

Synthesis Analysis

The synthesis of related fluoro-dinitroanilino derivatives and pyrrolidinyloxy compounds involves multistep reactions, including nitration, fluorination, and palladium-catalyzed coupling reactions. Techniques such as docking and quantitative structure-activity relationship (QSAR) studies, involving comparative molecular similarity analysis and multiple linear regression, are employed to predict the biological activities of these compounds (Caballero et al., 2011).

Molecular Structure Analysis

Crystal structure analysis and density functional theory (DFT) studies are crucial for determining the conformational behavior and molecular geometry of fluoro-dinitroanilino derivatives. X-ray diffraction and spectroscopic methods such as FTIR, NMR, and mass spectrometry confirm the structures of these compounds, revealing their planar and non-planar conformations and intermolecular interactions (Huang et al., 2021).

Chemical Reactions and Properties

The chemical behavior of these compounds is influenced by their functional groups. Nitrophenyl derivatives of pyrrole diamides, for instance, exhibit anion binding and color change upon deprotonation, demonstrating their potential as chemosensors (Camiolo et al., 2003).

Wissenschaftliche Forschungsanwendungen

Potential c-Met Kinase Inhibitors : These derivatives show promise as c-Met kinase inhibitors, which are important in cancer research and therapy (Caballero et al., 2011).

Probe for Detecting Radical Oxidants : The compound serves as a highly sensitive and versatile probe for detecting peroxyl and other radical oxidants, crucial in studies of oxidative stress and related disorders (Jia et al., 2009).

Versatile Synthons for Spin-Labelling Studies : Ortho-fluoronitroaryl nitroxides, which include this compound, serve as versatile synthons in nucleophilic replacement reactions. They are significant for spin-labelling studies in biomolecules (Hankovszky et al., 1989).

Applications in Targeted Protein Degradation : It can be used as VHL ligands in targeted protein degradation, a significant approach in drug discovery and development (Testa et al., 2018).

Spin-Labelling of Biomolecules : They are useful as new SH-reagents for spin-labelling of biomolecules, aiding in the study of molecular structures and interactions (Hankovszky et al., 1989).

Anti-HIV Activity : Some derivatives have shown anti-HIV activity and provide protection against the cytopathic effects of HIV in host cell lines (Siddiqui et al., 1992).

Applications in Organic Synthesis and Catalysis : Certain derivatives have potential applications in organic synthesis and catalysis (Leyva et al., 2015).

Analgesic, Anti-Inflammatory, Hyperglycemic, and Hypoglycemic Activities : Related compounds possess a range of pharmacological activities, including analgesic and anti-inflammatory properties (Rao et al., 1995).

Hybrid Properties for Physico-Chemical or Biomedical Processes : These compounds may be suitable labels in various processes due to their hybrid properties and spectral characteristics (Mischie et al., 2002).

Regioselective Synthesis of Polysubstituted and Fused Pyridines : Useful in one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequences for the synthesis of polysubstituted and fused pyridines (Song et al., 2016).

Synthesis of Fluoropyridines and Other Nitropyridines : The fluorodenitration reaction with tetrabutylammonium fluoride efficiently synthesizes these compounds, including hydroxy- and methoxypyridines (Kuduk et al., 2005).

Activities in the Uncoupling of Oxidative Phosphorylation : Spin-labeled dinitrophenols retain activity in the uncoupling of oxidative phosphorylation in mitochondria, important in energy metabolism studies (Hsia et al., 1972).

Potential Applications in Energy Storage Devices : Some diazo derivatives have potential applications in energy storage devices (Klapötke et al., 2015).

Detection of Oxy Radicals in Ischemic Tissue : Spin traps can detect oxy radicals during reperfusion of ischemic tissue and monitor free-radical processes in intact tissues (Rosen et al., 1988).

Antimicrobial Activity : Polynitroxide amides with PROXYL and TEMPO units show antimicrobial activity against bacteria, yeasts, and fungi (Poprac et al., 2017).

No Antibacterial Activity in Certain Derivatives : Some fluorotubercidin derivatives showed no significant antibacterial activity or toxicity in cell types (Wang et al., 2004).

Synthesis of 3-Fluorinated Pyrroles : This methodology provides a new and easy entry towards various new 3-fluorinated pyrroles (Surmont et al., 2009).

Physico-Chemical Properties and QSPR Studies : The derivatives were characterized by various spectroscopic methods, and their properties evaluated by thin layer chromatography (TLC) and RM (Tudose et al., 2010).

Biodegradation in Soils : Fluroxypyr degradation in soils is influenced by temperature, moisture, soil microbes, and soil type (Tao et al., 2011).

Eigenschaften

IUPAC Name |

N-(5-fluoro-2,4-dinitrophenyl)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16,24H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKVCGWEHRKMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369128 | |

| Record name | ST50307189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy | |

CAS RN |

73784-45-9 | |

| Record name | ST50307189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-Fluoro-2,4-dinitroanilino)-PROXYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

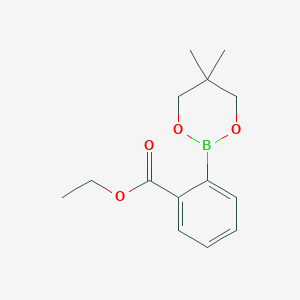

![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)

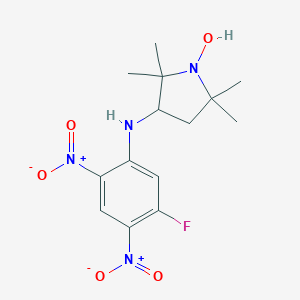

![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)